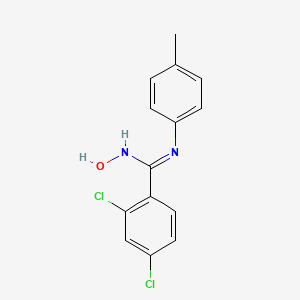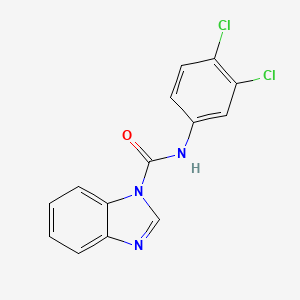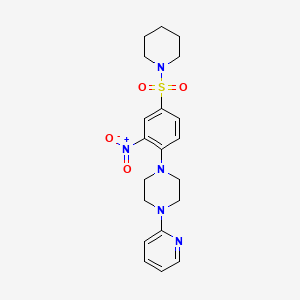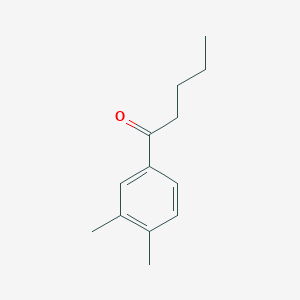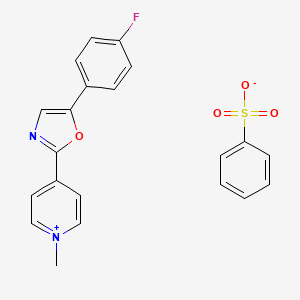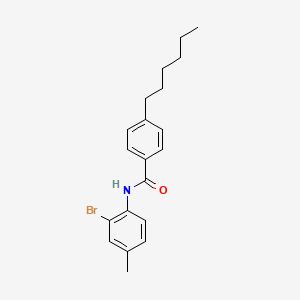![molecular formula C29H46N4O7 B1657344 Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate CAS No. 5633-95-4](/img/structure/B1657344.png)
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is a synthetic compound used in various chemical and biological research applications. It is a peptide derivative that includes a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amine groups during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine and isoleucine are protected using tert-butoxycarbonyl (BOC) groups.
Peptide Bond Formation: The protected amino acids are then coupled with alpha-glutamic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Benzylation: The carboxyl group of alpha-glutamic acid is benzylated using benzyl bromide in the presence of a base such as triethylamine.
Deprotection: The BOC protecting groups are removed using an acid such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated peptide synthesizers and optimizing reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can target the peptide bonds or the benzyl group, leading to the formation of reduced peptides or toluene.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced peptides, toluene.
Substitution: Azido or thiol-substituted derivatives.
科学研究应用
Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate specificity.
Medicine: It is used in the development of peptide-based drugs and as a substrate for protease assays.
Industry: It is used in the production of peptide-based materials and as a standard in analytical chemistry.
作用机制
The compound exerts its effects primarily through interactions with enzymes and receptors. The BOC protecting group prevents unwanted reactions during synthesis, allowing for selective deprotection and subsequent reactions. The peptide bonds in the compound can be cleaved by proteases, releasing the individual amino acids or smaller peptides. The benzyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.
相似化合物的比较
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-aspartate
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-glutamate
- Benzyl N-(tert-butoxycarbonyl)leucylisoleucyl-alpha-lysinate
Uniqueness: Benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate is unique due to the presence of the alpha-glutaminate moiety, which provides specific interactions with enzymes and receptors. The combination of leucine, isoleucine, and alpha-glutamic acid in the peptide sequence offers distinct structural and functional properties compared to other similar compounds.
属性
CAS 编号 |
5633-95-4 |
|---|---|
分子式 |
C29H46N4O7 |
分子量 |
562.7 g/mol |
IUPAC 名称 |
benzyl 5-amino-4-[[3-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C29H46N4O7/c1-8-19(4)24(33-26(36)22(16-18(2)3)32-28(38)40-29(5,6)7)27(37)31-21(25(30)35)14-15-23(34)39-17-20-12-10-9-11-13-20/h9-13,18-19,21-22,24H,8,14-17H2,1-7H3,(H2,30,35)(H,31,37)(H,32,38)(H,33,36) |
InChI 键 |
NJUDVIHCYTUOMY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
序列 |
LXX |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3E,6R,7Z,9S,11E,13R,14S,16S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione](/img/structure/B1657262.png)
![4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B1657263.png)
![3-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium](/img/structure/B1657267.png)
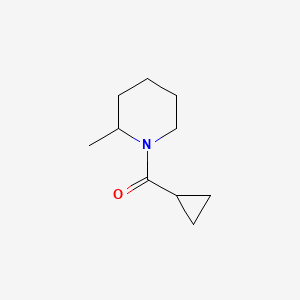
![(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID](/img/structure/B1657274.png)
![2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-(4-phenylphenyl)-1,3-thiazole;hydrobromide](/img/structure/B1657275.png)
